molecular formula C22H25N3O5S B2666345 3-Benzyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941880-72-4

3-Benzyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2666345
CAS No.: 941880-72-4
M. Wt: 443.52
InChI Key: GPWGPGGAPLNGMQ-UHFFFAOYSA-N
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Description

3-Benzyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of triazaspiro compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of benzyl, methoxy, and sulfonyl groups in its structure contributes to its chemical reactivity and potential utility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a cyclic anhydride. This step often requires the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF).

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a base such as potassium carbonate in an organic solvent like acetonitrile.

    Sulfonylation: The sulfonyl group is typically introduced through a sulfonylation reaction using a sulfonyl chloride derivative, such as 4-methoxy-3-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a sulfide derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Benzyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the spirocyclic structure may allow for unique binding interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

3-benzyl-8-(4-methoxy-3-methylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-16-14-18(8-9-19(16)30-2)31(28,29)24-12-10-22(11-13-24)20(26)25(21(27)23-22)15-17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWGPGGAPLNGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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